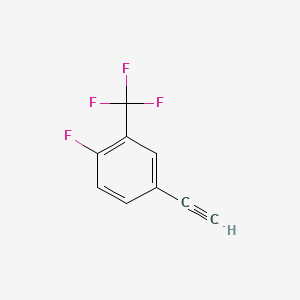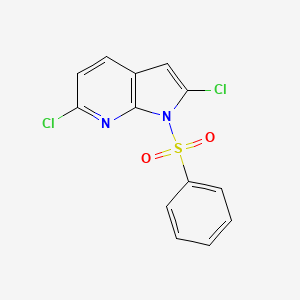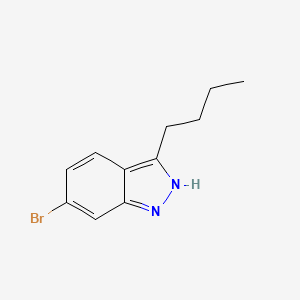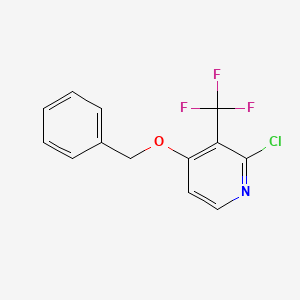
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1233501-60-4 . It has a molecular weight of 188.12 and its IUPAC name is 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular formula of “4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene” is C9H4F4 . The InChI Code is 1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 164.8±40.0 °C at 760 mmHg . The vapour pressure is 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 53.9±16.0 °C . The index of refraction is 1.450 . The molar refractivity is 38.9±0.4 cm^3 . The polarizability is 15.4±0.5 10^-24 cm^3 . The surface tension is 27.9±5.0 dyne/cm . The molar volume is 144.7±5.0 cm^3 .科学的研究の応用
Synthesis and Material Applications
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate derived from compounds similar to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, has been synthesized for applications in pharmaceutical compounds like bicalutamide. The synthesis method adopted is noted for its environmental friendliness and practicality (Zhang Tong-bin, 2012).
Organometallic Nanoscopic Cages A study revealed the creation of organometallic nanoscopic cages using a building block incorporating Pt-ethynyl functionality, similar to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene. These structures exhibit potential in sensing applications due to their electron-rich nature and luminescent properties, especially in detecting picric acid, a common explosive constituent (D. Samanta & P. Mukherjee, 2013).
Polymer Science and Material Properties
Development of Hyperbranched Poly(arylene ether)s The compound was used in synthesizing a trifluoromethyl-activated trifluoro monomer, leading to the creation of hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight, excellent thermal stability, and high glass transition temperatures, making them suitable for advanced material applications (Susanta Banerjee et al., 2009).
High-Performance Poly(arylene ether)s Novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties were synthesized, offering high molecular weight, thermal stability, and solubility in various organic solvents. Their thermal properties and solubility make them ideal candidates for creating transparent and flexible films, useful in high-performance material applications (B. Liaw et al., 2007).
Fluorine-Containing Polyetherimides Fluorine-containing polyetherimides have been synthesized and characterized, displaying favorable characteristics such as good thermal stability, low moisture absorption, and high hygrothermal stability. These properties indicate their potential use in various high-performance materials (K. Xie et al., 2001).
Advanced Organoboron Polymers A study presented the creation of highly luminescent organoboron polymers with the ability to self-assemble into micro to nanoscale particles and structures. These polymers exhibit high energy transfer efficiency and potential applications in fields requiring advanced luminescent materials (A. Nagai et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWPMWHWQYGMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)


